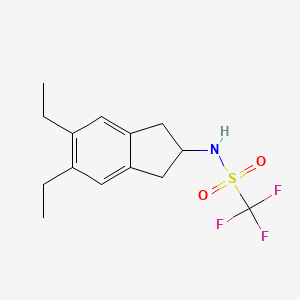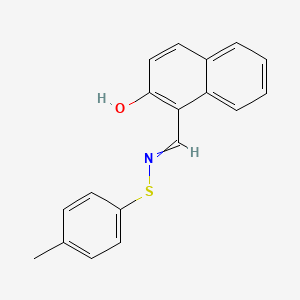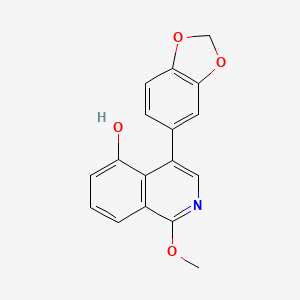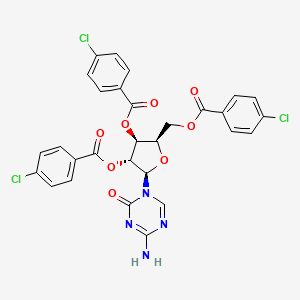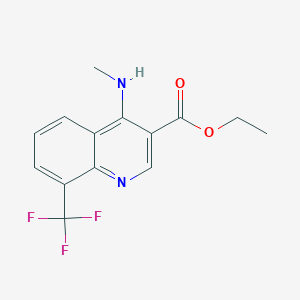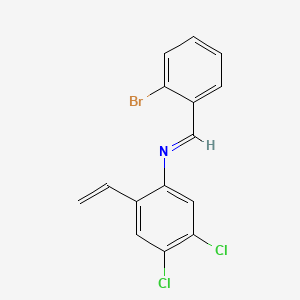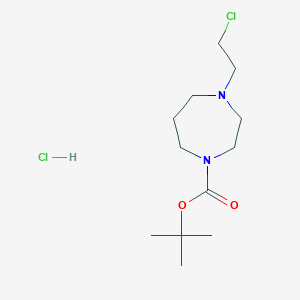
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of acetonitrile as a solvent and triethylamine as a base. The reaction mixture is stirred and cooled to 0°C before adding ethylbromoacetate dropwise .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation reactions may produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of diazepane derivatives.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific chemical structure, which includes a chloroethyl group and a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C12H24Cl2N2O2 |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23ClN2O2.ClH/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15;/h4-10H2,1-3H3;1H |
Clave InChI |
CQDVOFUCIGPLBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
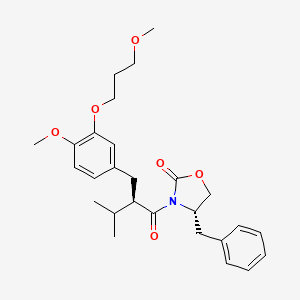
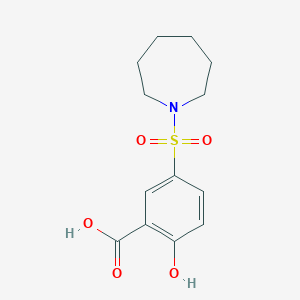
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
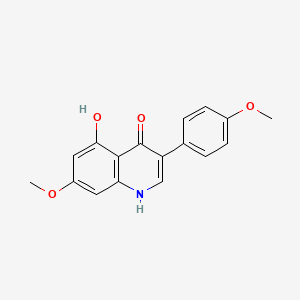
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
